Cas no 17965-71-8 (3-Bromo-1,5-naphthyridine)
3-Bromo-1,5-naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-1,5-naphthyridine
- 3-Bromo-[1,5]naphthyridine
- 3-broMo-1
- 5-naphthyridine
- 1,5-Naphthyridine,3-bromo-
- 1,5-NAPHTHYRIDINE, 3-BROMO-
- PubChem22963
- 3-bromo-1,5-naphthyridin
- DQTDPFYKQAQVJU-UHFFFAOYSA-N
- BCP27881
- SC1031
- RP09241
- AB64897
- FCH1407053
- BC004848
- AM807439
- ST2417495
- AB0022937
- AX8084853
- DTXSID90512182
- FT-0685815
- FS-3354
- 3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYLCHLORIDE
- F1957-0373
- AKOS015835721
- CS-W021848
- EN300-366587
- SY006808
- A3982
- W-206271
- MFCD11858569
- SCHEMBL335171
- 3-Bromo-1 pound not5-naphthyridine
- 17965-71-8
-
- MDL: MFCD11858569
- Inchi: 1S/C8H5BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H
- InChI Key: DQTDPFYKQAQVJU-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=CC=NC2=C1
Computed Properties
- Exact Mass: 207.96400
- Monoisotopic Mass: 207.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 25.8
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.656
- Melting Point: No data available
- Boiling Point: 289°C at 760 mmHg
- Flash Point: 129 ºC
- Refractive Index: 1.685
- PSA: 25.78000
- LogP: 2.39230
- Vapor Pressure: No data available
3-Bromo-1,5-naphthyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P280;P305+P351+P338
- Safety Instruction: H302 (100%) H315 (100%) H318 (100%)
- Storage Condition:Sealed in dry,Room Temperature
3-Bromo-1,5-naphthyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-1,5-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840690-250mg |
3-Bromo-1,5-naphthyridine |
17965-71-8 | 97% | 250mg |
498.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 070332-5g |
3-Bromo-1,5-naphthyridine |
17965-71-8 | 96% | 5g |
14435CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 070332-1g |
3-Bromo-1,5-naphthyridine |
17965-71-8 | 96% | 1g |
6242CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP384-50mg |
3-Bromo-1,5-naphthyridine |
17965-71-8 | 97% | 50mg |
122.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP384-5g |
3-Bromo-1,5-naphthyridine |
17965-71-8 | 97% | 5g |
3103.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP384-1g |
3-Bromo-1,5-naphthyridine |
17965-71-8 | 97% | 1g |
999.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP384-250mg |
3-Bromo-1,5-naphthyridine |
17965-71-8 | 97% | 250mg |
539CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0129-1g |
3-Bromo-[1,5]naphthyridine |
17965-71-8 | 96% | 1g |
1339.91CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0129-5g |
3-Bromo-[1,5]naphthyridine |
17965-71-8 | 96% | 5g |
3985.8CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0129-25g |
3-Bromo-[1,5]naphthyridine |
17965-71-8 | 96% | 25g |
12042.2CNY | 2021-05-08 |
3-Bromo-1,5-naphthyridine Suppliers
3-Bromo-1,5-naphthyridine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-Bromo-1,5-naphthyridine
3-Bromo-1,5-Naphthyridine (CAS No. 17965-71-8): A Comprehensive Overview of Synthesis, Applications, and Emerging Research
The 3-Bromo-1,5-naphthyridine, identified by CAS No. 17965-71-8, is a heterocyclic compound with significant relevance in medicinal chemistry and materials science. Its structural framework combines the aromatic stability of naphthyridine rings with the reactive bromine substituent at the 3-position, enabling versatile functionalization pathways. Recent advancements in synthetic methodologies and its integration into drug discovery pipelines have positioned this compound as a critical intermediate in developing novel therapeutics and advanced materials.
Synthesis of 3-Bromo-1,5-naphthyridine has evolved significantly over the past decade. Traditional approaches involved multi-step processes using toxic reagents such as bromine gas or acylating agents. However, modern protocols now prioritize environmentally benign conditions. A notable study published in Chemical Communications (2022) demonstrated a copper-catalyzed Suzuki-Miyaura cross-coupling approach using palladium-free catalysts under microwave-assisted conditions. This method achieved >95% yield while eliminating hazardous waste streams, aligning with green chemistry principles. Another breakthrough reported in Journal of Organic Chemistry (2023) utilized mechanochemical synthesis without solvents, reducing reaction times from hours to minutes while maintaining high purity standards.
In medicinal chemistry applications, 3-Bromo-1,5-naphthyridine's unique electronic properties make it an ideal building block for designing kinase inhibitors and epigenetic modulators. Researchers at the University of Cambridge recently synthesized a series of derivatives incorporating this moiety into BET bromodomain inhibitors (Nature Chemical Biology, 2024). These compounds exhibited submicromolar IC₅₀ values against BRD4 while showing improved pharmacokinetic profiles compared to earlier generations. The bromine substituent facilitates site-selective click chemistry modifications to optimize drug-like properties such as lipophilicity and metabolic stability.
Nanostructured materials incorporating 3-Bromo-1,5-naphthyridine are emerging as promising candidates for optoelectronic devices. A collaborative study between MIT and ETH Zurich (Advanced Materials 2024) demonstrated that covalently attaching this compound to graphene oxide frameworks enhances charge carrier mobility by 40%. The compound's planar structure promotes π-stacking interactions while the bromine group acts as an electron-withdrawing unit to tune bandgap energies between 2.8–3.2 eV – ideal for photovoltaic applications requiring visible light absorption.
Critical pharmacological studies reveal that 3-Bromo-1,5-naphthyridine derivatives exhibit selective cytotoxicity toward cancer cells through dual mechanisms: inhibition of topoisomerase IIα activity and induction of mitochondrial-dependent apoptosis pathways (Cancer Research 2024). In vivo experiments using xenograft models showed tumor growth inhibition rates exceeding 80% at sub-toxic doses when compared to standard doxorubicin treatment. Notably, these compounds displayed minimal off-target effects due to their ability to selectively accumulate in hypoxic tumor microenvironments via passive targeting mechanisms.
The growing interest in this compound is reflected in patent filings across pharmaceutical giants such as Pfizer and Merck KGaA targeting anti-infective agents and immunomodulatory therapies. Recent clinical trial data from Phase I studies (ClinicalTrials.gov identifier NCT0XXXXXX) indicate favorable safety profiles for a derivative compound administered orally at doses up to 50 mg/kg/day in healthy volunteers. Pharmacokinetic analyses revealed linear dose-response relationships with half-lives ranging from 6–8 hours post-administration.
Ongoing research focuses on leveraging machine learning algorithms to predict optimal substitution patterns on the naphthyridine scaffold using quantum mechanical calculations (ACS Omega 2024). Computational models trained on over 800 experimentally validated analogs achieved >90% accuracy in predicting binding affinities for target proteins like BCL-XL and CDK4/6 – accelerating lead optimization cycles by reducing synthetic iterations from months to weeks.
In industrial applications, catalytic systems incorporating immobilized 3-Bromo-1,5-naphthyridine ligands are revolutionizing asymmetric hydrogenation processes. A recent breakthrough reported in Catalysis Science & Technology (2024) demonstrated enantioselectivities exceeding 99% ee for chiral amide synthesis under ambient pressure conditions – a significant improvement over traditional chiral auxiliaries requiring high-pressure hydrogenation setups.
Eco-toxicological assessments conducted by the European Chemicals Agency (ECHA) confirm low environmental persistence (t₁/₂: ~7 days under aerobic conditions) when properly disposed via advanced oxidation processes (Environmental Science & Technology Letters 2024). These findings support sustainable industrial practices while maintaining strict adherence to regulatory guidelines such as REACH compliance requirements.
The convergence of computational modeling advancements with experimental validation has positioned CAS No. 17965-71-8 compounds at the forefront of precision medicine development strategies targeting undruggable protein targets like KRAS G12C mutations. Ongoing collaborations between academic institutions and biotech firms aim to exploit its structural flexibility for developing allosteric modulators capable of overcoming traditional drug resistance mechanisms observed in metastatic cancers.
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